1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-(4-cyclopentyloxyphenyl)urea
Description
1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-(4-cyclopentyloxyphenyl)urea is a synthetic organic compound characterized by its unique structural components, including a tert-butyl group, a tetrazole ring, and a cyclopentyloxyphenyl moiety
Properties
IUPAC Name |
1-[(2-tert-butyltetrazol-5-yl)methyl]-3-(4-cyclopentyloxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-18(2,3)24-22-16(21-23-24)12-19-17(25)20-13-8-10-15(11-9-13)26-14-6-4-5-7-14/h8-11,14H,4-7,12H2,1-3H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPAMQDYMMPWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CNC(=O)NC2=CC=C(C=C2)OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-(4-cyclopentyloxyphenyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a strong base.
Coupling with Phenyl Urea: The final step involves coupling the tetrazole derivative with 4-cyclopentyloxyphenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-(4-cyclopentyloxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the tetrazole ring or the phenyl urea moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-(4-cyclopentyloxyphenyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-(4-cyclopentyloxyphenyl)urea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The tetrazole ring and urea linkage are crucial for binding to these targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-(4-ethyl-3-methoxyphenyl)urea
- 1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-(4-methoxyphenyl)urea
Uniqueness
Compared to similar compounds, 1-[(2-Tert-butyltetrazol-5-yl)methyl]-3-(4-cyclopentyloxyphenyl)urea is unique due to the presence of the cyclopentyloxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in its applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
